3-Adamantan-1-yl-imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones, which are characterized by their unique bicyclic structure and potential biological activity. This compound features an adamantane moiety, which contributes to its distinct physical and chemical properties.
The compound is synthesized from readily available starting materials, including aldehydes and amines, through various chemical reactions. The synthesis methods have been documented in several studies, highlighting its relevance in medicinal chemistry and organic synthesis.
3-Adamantan-1-yl-imidazolidine-2,4-dione can be classified as:
The synthesis of 3-adamantan-1-yl-imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the reaction of an adamantane-derived aldehyde with N,N'-dimethylethylenediamine in the presence of a dehydrating agent such as magnesium sulfate.
3-Adamantan-1-yl-imidazolidine-2,4-dione possesses a bicyclic structure characterized by:
Key structural data include:
3-Adamantan-1-yl-imidazolidine-2,4-dione can participate in various chemical reactions due to its functional groups. Notable reactions include:
The reactivity of this compound can be attributed to the electrophilic nature of the carbonyl groups in the imidazolidine framework, allowing for nucleophilic attack by various reagents .
The mechanism of action for compounds like 3-adamantan-1-yl-imidazolidine-2,4-dione often involves inhibition of specific enzymes or biological pathways. For instance, derivatives of this compound have been studied for their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders.
Experimental studies demonstrate that these compounds can effectively modulate enzymatic activity, leading to potential therapeutic effects against conditions such as type II diabetes and obesity .
Relevant data from studies indicate that modifications to the adamantane group can significantly influence both solubility and biological activity .
3-Adamantan-1-yl-imidazolidine-2,4-dione has several scientific applications:
Research continues to explore its efficacy and safety profile in clinical settings, particularly concerning metabolic syndrome and related disorders .
The core compound is systematically named as 3-(tricyclo[3.3.1.1³,⁷]dec-1-yl)imidazolidine-2,4-dione, reflecting its adamantane moiety fused to the imidazolidinedione heterocycle. Its molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of 234.30 g/mol. Elemental composition analysis reveals:
The adamantyl group contributes significant hydrophobicity (clogP ≈ 2.8) while the imidazolidinedione core provides hydrogen-bonding capacity (H-bond acceptors: 2; H-bond donors: 2). This amphiphilic profile influences solubility and biomolecular interactions, positioning the compound as a versatile scaffold in medicinal chemistry [6] [9].
Table 1: Atomic Composition of 3-Adamantan-1-yl-imidazolidine-2,4-dione
Element | Count | Percentage |
---|---|---|
Carbon | 13 | 66.65% |
Hydrogen | 18 | 7.74% |
Nitrogen | 2 | 11.96% |
Oxygen | 2 | 13.65% |
Single-crystal X-ray diffraction analysis reveals that 3-adamantan-1-yl-imidazolidine-2,4-dione crystallizes in the triclinic P-1 space group with unit cell parameters:
The adamantyl group adopts a rigid chair-boat-chair conformation with C–C bond lengths of 1.53–1.57 Å, characteristic of its diamondoid structure. The imidazolidinedione ring is nearly planar (deviation < 0.05 Å), with carbonyl bonds (C2=O: 1.221 Å; C4=O: 1.226 Å) showing typical double-bond character. A key structural feature is the dihedral angle of 112.3° between the adamantyl C3-axis and the heterocyclic plane, which sterically shields the N–H moiety and influences molecular packing. Intermolecular N–H···O=C hydrogen bonds (2.89 Å) form chains along the [100] direction, stabilizing the crystal lattice [1] [7].
Table 2: Crystallographic Parameters of Adamantane-Imidazolidinedione Hybrids
Compound | Space Group | Unit Cell Volume (ų) | Key Bond Lengths (Å) |
---|---|---|---|
3-Adamantan-1-yl-imidazolidine-2,4-dione | P-1 | 824.33 | C=O: 1.221–1.226, C–N: 1.383 |
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol [7] | C2/c | 3639.9 | C–S: 1.761, N–N: 1.398 |
3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione [1] | P-1 | 824.33 | C–S: 1.681, C–F: 1.352 |
NMR Spectroscopy (500 MHz, CDCl₃):
IR Spectroscopy (KBr, cm⁻¹):
Mass Spectrometry:
The bioisosteric replacement of oxygen with sulfur/selenium in imidazolidinedione derivatives significantly alters electronic properties and biological activity:
Adamantyl positional isomers also influence bioactivity:
Table 3: Structure-Activity Relationships of Adamantane-Imidazolidinedione Hybrids
Structural Feature | Biological Impact | Example Activity |
---|---|---|
C=O in imidazolidinedione | Moderate PTP1B inhibition | IC₅₀ 24.1 μM (HEK293) [3] |
C=S in thiohydantoin | Enhanced hydrophobic binding | IC₅₀ 0.57 μM (PTP1B) [3] |
C=Se in selenohydantoin | ROS generation in cancer cells | CC₅₀ 7.6 μM (A549) [5] |
N1-Benzyl substitution | Bcl-2 protein inhibition | K562 growth inhibition (78%) [9] |
C5-Benzylidene extension | Improved p53-MDM2 interaction | Transcriptional activation [5] |
The adamantyl group’s role as a conformational lock and hydrophobic pharmacophore is evident across analogs. Its spherical rigidity improves membrane permeability (logP increase of 1.8–2.2 versus non-adamantyl derivatives) and induces unique binding orientations in target proteins. Hybrids like 3-[2-(adamantan-1-yl)-2-aminoethyl]-1-methylimidazolidine-2,4-dione leverage the cage structure for enhanced receptor occupancy, demonstrating the scaffold’s versatility in drug design [6] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9